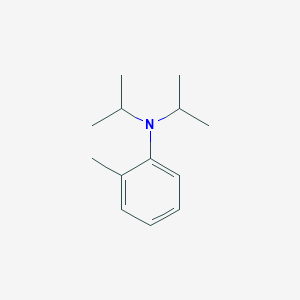

Diisopropyl-(o-tolyl)-amine

Description

Significance of Sterically Hindered Arylamine Scaffolds in Organic Synthesis

Sterically hindered arylamines, characterized by bulky substituents on or near the nitrogen atom, play a particularly vital role in organic synthesis. This steric bulk can offer several advantages. For instance, in catalysis, bulky ligands can enhance the stability of the metal center and influence the selectivity of a reaction, often favoring the formation of a specific product isomer. acs.org The use of sterically encumbered ligands can also prevent catalyst deactivation, leading to more efficient catalytic cycles. organic-chemistry.org Furthermore, the steric hindrance can direct the course of a reaction by blocking certain reaction pathways, thereby increasing the regioselectivity and stereoselectivity of the transformation. enamine.net These properties make sterically hindered arylamines indispensable tools for the construction of complex molecular architectures. rsc.org

Diisopropyl-(o-tolyl)-amine: A Prototypical System in Arylamine Chemistry

Diisopropyl-(o-tolyl)-amine is a prime example of a sterically hindered arylamine that has found utility in various areas of chemical research. Its structure, featuring two isopropyl groups on the nitrogen and a methyl group in the ortho position of the phenyl ring, imparts significant steric bulk around the amino group. This characteristic makes it a valuable compound for studying the effects of steric hindrance on reactivity and for developing new synthetic methodologies. Its applications range from being a key component in catalysts to a precursor for more complex molecular structures.

Research Scope and Outline Organization

This article will provide a focused overview of the chemical compound Diisopropyl-(o-tolyl)-amine. The subsequent sections will delve into its chemical and physical properties, common synthetic routes for its preparation, and its specific applications in contemporary chemical research, particularly in the realm of catalysis. The information presented is based on detailed research findings and aims to provide a scientifically accurate and authoritative resource on this important molecule.

Chemical and Physical Properties of Diisopropyl-(o-tolyl)-amine

| Property | Value |

| Molecular Formula | C₁₃H₂₁N |

| Molecular Weight | 191.32 g/mol |

| Appearance | Not readily available in searched sources |

| Boiling Point | Not readily available in searched sources |

| Density | Not readily available in searched sources |

| CAS Number | Not readily available in searched sources |

Synthesis of Diisopropyl-(o-tolyl)-amine

The synthesis of Diisopropyl-(o-tolyl)-amine, like many substituted arylamines, can be achieved through several established methods in organic chemistry. One of the most prominent methods is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. nobelprize.org This reaction involves the coupling of an aryl halide (in this case, o-bromotoluene or o-chlorotoluene) with diisopropylamine (B44863) in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the efficiency of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov

Another common approach is reductive amination . This method involves the reaction of o-tolualdehyde with diisopropylamine to form an intermediate iminium ion, which is then reduced to the final amine product. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation.

Applications in Contemporary Chemical Research

The primary application of Diisopropyl-(o-tolyl)-amine in contemporary chemical research lies in its use as a ligand in transition metal catalysis, particularly with palladium. nih.gov The steric bulk provided by the diisopropyl and o-tolyl groups makes it an effective ligand for controlling the reactivity and selectivity of catalytic processes.

For instance, palladium complexes bearing ligands similar in steric nature to Diisopropyl-(o-tolyl)-amine have been shown to be highly effective in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govsci-hub.se In these reactions, the bulky ligand can facilitate the reductive elimination step, which is often the rate-determining step of the catalytic cycle, leading to higher reaction rates and yields. acs.org The steric hindrance can also influence the regioselectivity of the reaction, directing the coupling to a specific position on the aromatic ring.

Furthermore, the electronic properties of the amine, influenced by the electron-donating methyl group on the tolyl ring, can also modulate the electronic nature of the metal center, further impacting the catalyst's activity and selectivity. nih.gov Research in this area continues to explore the subtle interplay between the steric and electronic effects of such ligands to develop more efficient and selective catalytic systems for a wide range of organic transformations. nih.govacs.org

Structure

3D Structure

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

2-methyl-N,N-di(propan-2-yl)aniline |

InChI |

InChI=1S/C13H21N/c1-10(2)14(11(3)4)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |

InChI Key |

KOHUKOHDWGCOAT-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N(C(C)C)C(C)C |

Canonical SMILES |

CC1=CC=CC=C1N(C(C)C)C(C)C |

Origin of Product |

United States |

Catalytic Applications and Ligand Design Incorporating Diisopropyl O Tolyl Amine Motifs

Diisopropyl-(o-tolyl)-amine Derivatives as Ligands in Homogeneous Catalysis

The structural framework of Diisopropyl-(o-tolyl)-amine serves as a valuable blueprint for the development of ligands in homogeneous catalysis. The sterically demanding diisopropylamino group and the o-tolyl moiety can be incorporated into various ligand scaffolds, such as phosphines and N-heterocyclic carbenes (NHCs), to precisely tune the catalytic activity of metal centers like palladium, ruthenium, and iridium.

Palladium Complexes with Diisopropyl-(o-tolyl)-amine Based Ligands for C-C and C-N Coupling

Palladium-catalyzed cross-coupling reactions, particularly for the formation of C–C and C–N bonds, represent a cornerstone of modern synthetic chemistry. wikipedia.org The efficacy of these transformations is highly dependent on the nature of the ligand coordinated to the palladium center. Ligands incorporating bulky and electron-rich diisopropylaminoaryl motifs have demonstrated exceptional performance, especially in challenging Buchwald-Hartwig amination (BHA) reactions. researchgate.netorganic-chemistry.org

The development of catalyst systems capable of activating less reactive aryl chlorides has been a significant area of research. thieme-connect.com In this context, ligands that stabilize the catalytically active monoligated palladium(0) species are highly sought after. uwindsor.ca Ylide-functionalized phosphines (YPhos), known for their strong σ-donating properties and steric bulk, facilitate the oxidative addition of aryl chlorides and accelerate the final reductive elimination step. researchgate.net Similarly, N-heterocyclic carbene (NHC) ligands substituted with bulky groups like diisopropylphenyl have been shown to form highly active palladium catalysts. researchgate.net

One notable advancement is the development of the GPhos-Pd-G6 catalyst, which features a diisopropyl-substituted benzene (B151609) ring. This design confers stability and expands the substrate scope for BHA reactions, enabling the coupling of base-sensitive and electron-deficient amines at room temperature. thieme-connect.com The success of these ligands underscores the importance of the steric hindrance provided by the isopropyl groups in creating a reactive and stable catalytic species. A 2021 study on the mechanism of the Buchwald-Hartwig reaction specifically highlighted the effective performance of a diisopropylphenyl-substituted NHC ligand. researchgate.net

The following table summarizes representative results for Buchwald-Hartwig amination using palladium catalysts bearing ligands with diisopropylphenyl groups, which share key structural features with diisopropyl-(o-tolyl)-amine derivatives.

| Catalyst/Ligand | Aryl Halide | Amine | Yield (%) | Reference |

| Pd-PEPPSI-IPr(NMe2)2 | 4-Chlorotoluene | Aniline | 94 | acs.org |

| GPhos-Pd-G6 | Aryl Chloride | Base-sensitive amine | High | thieme-connect.com |

| Pd/NHC (diisopropylphenyl) | Aryl Halide | Various amines | - | researchgate.net |

| (PNp3)Pd(cinnamyl)Cl | 1-Bromo-2,6-dimethylbenzene | Diisopropyl amine | 45 | nsf.gov |

| This table is generated based on data from the text. |

Ruthenium and Iridium Catalysts Utilizing Diisopropylaminoaryl Ligands

Ruthenium and iridium complexes are widely used in a variety of catalytic transformations, including hydrogenation, transfer hydrogenation, and hydroformylation. d-nb.inforsc.orgmdpi.com The performance of these catalysts is intricately linked to the design of the coordinating ligands. Pincer ligands, which bind to a metal center via three donor atoms, are particularly effective in stabilizing ruthenium catalysts. rsc.orgrsc.org Theoretical studies on ruthenium pincer complexes for acetylene (B1199291) hydrochlorination have considered PNP-type ligands where the substituents on the phosphorus atoms are isopropyl groups. mdpi.com These studies suggest that the electron-donating properties of such ligands are crucial for catalytic activity. mdpi.com

In iridium-catalyzed asymmetric hydrogenation, the design of chiral phosphine-based ligands is paramount for achieving high enantioselectivity. rsc.orgnih.govrsc.org The modular nature of phosphine-phosphite ligands, for example, allows for systematic optimization of the catalyst by altering the steric and electronic environment around the iridium center. nih.govnih.gov While direct examples of Diisopropyl-(o-tolyl)-amine based ligands for Ru or Ir are not prominent, the principles of ligand design suggest their potential utility. The steric bulk of the diisopropylamino group could be leveraged to create a specific coordination sphere, influencing the selectivity and activity of the metal, analogous to its role in palladium catalysis. For instance, in iridium-catalyzed hydrogenations, matching the steric hindrance of the catalyst and the substrate is known to enhance performance. nih.gov

Chiral Ligand Design and Synthesis from Diisopropyl-(o-tolyl)-amine Precursors

The creation of effective chiral ligands is central to the field of asymmetric catalysis. tcichemicals.comtcichemicals.com The Diisopropyl-(o-tolyl)-amine structure offers two key motifs that are highly valuable in chiral ligand design: the sterically demanding diisopropylamino group and the o-tolyl group.

The di-o-tolylphosphine group has been incorporated into chiral P,N-ligands, such as heteroaryl PHOX ligands. These ligands have shown superior enantioselectivity and regioselectivity in palladium-catalyzed asymmetric Heck reactions compared to their diphenylphosphino analogues. scholaris.ca This highlights the beneficial steric and electronic influence of the o-tolyl substituent.

Simultaneously, the diisopropylamino moiety has been successfully used to enhance stereocontrol in chiral catalysts. In one example, a chiral Lewis base catalyst, a selenophosphoramide substituted with a diisopropylamine (B44863) group, was developed for enantioselective sulfenoamination. nih.govacs.org The enhanced steric interactions originating from the bulky diisopropylamino group were credited with creating a more defined transition state, leading to higher enantioselectivity compared to less hindered analogues. nih.gov

These examples demonstrate that the constituent parts of Diisopropyl-(o-tolyl)-amine are proven assets in the synthesis of high-performance chiral phosphine (B1218219) ligands and other chiral catalysts. scholaris.canih.gov A synthetic strategy starting from a Diisopropyl-(o-tolyl)-amine precursor could therefore lead to novel chiral ligands that combine the advantageous properties of both the o-tolyl and diisopropylamino groups for use in a range of asymmetric transformations. cardiff.ac.uk

Organocatalytic Roles of Diisopropylamines

Diisopropylamine and its derivatives are effective organocatalysts, functioning as bases and nucleophiles in a variety of transformations. Their utility stems from their steric hindrance, which often prevents unwanted side reactions, and their defined basicity.

Aminocatalysis for Carbonyl Transformations

Secondary amines are a cornerstone of aminocatalysis, activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. Diisopropylamine, as a bulky secondary amine, participates in several classic and modern carbonyl functionalization reactions. researchgate.netresearchgate.netmdpi.com

One of the earliest examples is the Crabbé reaction, where diisopropylamine is used to mediate the allenation of terminal alkynes with paraformaldehyde. acs.org More broadly, diisopropylamine and its derivatives have been employed in a range of conjugate addition reactions. For instance, it has been used as a base in organocatalytic oxy-Michael additions, where it was found to be more effective than other amine bases like triethylamine (B128534) or DABCO in promoting the reaction. nih.gov Supported diisopropylamide on layered double hydroxides has been shown to be an efficient solid base catalyst for a suite of carbonyl transformations, including Michael additions, Knoevenagel condensations, and aldol (B89426) reactions. researchgate.net These reactions are fundamental C-C bond-forming processes in organic synthesis. hbni.ac.inmaynoothuniversity.ie

| Reaction Type | Substrates | Catalyst/Base | Result | Reference |

| Oxy-Michael Addition | γ-Hydroxy-α,β-enone | Diisopropylamine (20 mol%) | 86% yield (of diol) | nih.gov |

| Knoevenagel Condensation | Aromatic carbonyl, Malononitrile | LDH-supported diisopropylamide | Efficient C-C bond formation | researchgate.net |

| Michael Addition | Aldehyde, Maleimide | Diisopropylamine | Adduct formation | hbni.ac.in |

| Allenation (Crabbé) | Terminal alkyne, Paraformaldehyde | Diisopropylamine | Monosubstituted allenes | acs.org |

| This table is generated based on data from the text. |

Lewis Base and Brønsted Acid Catalysis Mediated by Diisopropylamines

The utility of diisopropylamine extends beyond enamine catalysis to its function as a distinct Lewis or Brønsted base catalyst. Its strong basicity (pKa of the conjugate acid is ~36) and significant steric bulk allow it to act as a non-nucleophilic base in many contexts. wikipedia.orgwikipedia.org

As a Brønsted base , diisopropylamine has been used to promote reactions where deprotonation of a substrate is required without nucleophilic attack by the base itself. A notable example is in a palladium(II)-catalyzed intermolecular allylic C-H amination, where catalytic amounts of sterically hindered amines, including diisopropylamine, were effective in promoting the reaction by deprotonating the nitrogen nucleophile. nih.govacs.org In a different system involving an allylic C-H bond addition catalyzed by lithium diisopropylamide (LDA), the conjugate acid, diisopropylamine, was found to play a crucial catalytic role. acs.org

As a Lewis base , the nitrogen atom of diisopropylamine can donate its lone pair of electrons. While strongly hindered amines are often considered weak Lewis bases, they can catalyze reactions such as the Staudinger cycloaddition of ketenes and imines. rsc.org Furthermore, the diisopropylamino group has been incorporated into more complex molecules to create tailored Lewis base catalysts. For example, a chiral selenophosphoramide catalyst bearing a diisopropylamino substituent acts as a Lewis base to activate a sulfenylating agent, initiating an enantioselective cascade. nih.govacs.org In this context, the steric and electronic properties of the diisopropylamino group are critical to the catalyst's function and selectivity. acs.org

Mechanistic Investigations of Reactions Involving Diisopropyl O Tolyl Amine

Elucidation of C-N Bond Formation Mechanisms

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic chemistry, and the use of Diisopropyl-(o-tolyl)-amine in these reactions presents unique mechanistic features. The steric bulk of the diisopropyl and o-tolyl groups significantly influences the reaction pathways and product selectivity.

In the context of direct nitrogenation for the synthesis of arylamines, the in situ generation of reactive nitrogen species is a key strategy. One notable intermediate is lithium nitride (Li₃N), which can be formed from lithium and dinitrogen under specific conditions. nih.govresearchgate.net This intermediate serves as a nitrogen source for subsequent C-N bond formation reactions.

A proposed mechanism for direct nitrogenation involves the initial formation of Li₃N, which then participates in a palladium-catalyzed C-N coupling reaction with an aryl halide, such as o-tolyl bromide. nih.gov While the formation of Li₃N typically requires high temperatures, it has been shown to be feasible under milder conditions (e.g., 150 °C) in the presence of a transition metal catalyst. nih.gov The catalytic cycle is thought to proceed through the in situ generation of Li₃N, followed by a Pd-catalyzed cross-coupling to yield the corresponding arylamine. nih.gov For instance, the reaction of o-tolyl bromide with dinitrogen in the presence of lithium and a palladium catalyst can produce di(o-tolyl)amine, with Li₃N acting as the key nitrogen-donating intermediate. nih.gov

The use of in situ generated lithium nitride offers an alternative pathway for C-N bond formation, avoiding the need for ammonia (B1221849) or other nitrogen-containing starting materials. researchgate.net This approach has been successfully applied to the synthesis of various diarylamines and triarylamines. nih.govresearchgate.net

Metal-mediated amination reactions, particularly those catalyzed by palladium, are powerful methods for constructing C-N bonds. The Buchwald-Hartwig amination is a prominent example, involving the cross-coupling of amines with aryl halides. libretexts.org The catalytic cycle for this reaction generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org

In the context of Diisopropyl-(o-tolyl)-amine, its steric hindrance would significantly impact the coordination and reaction steps within the catalytic cycle. While specific studies detailing the Buchwald-Hartwig amination of Diisopropyl-(o-tolyl)-amine are not prevalent in the provided search results, the principles of the catalytic cycle are broadly applicable. The bulky nature of the amine would likely necessitate carefully optimized reaction conditions, including the choice of catalyst, ligand, and base, to achieve efficient C-N bond formation.

Furthermore, transition metal catalysis is not limited to palladium. Other metals like copper, cobalt, and manganese have also been employed in C-N bond-forming reactions. ibs.re.krnih.gov For example, copper-catalyzed C-N bond formation, often promoted by amino acids, provides a valuable alternative for the synthesis of N-aryl amines. nih.gov These reactions may proceed through different mechanistic pathways compared to palladium-catalyzed processes.

Analysis of Reaction Pathways in Nucleophilic Substitutions and Additions

Diisopropyl-(o-tolyl)-amine, with its nucleophilic nitrogen atom, can participate in nucleophilic substitution and addition reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers. savemyexams.comlibretexts.org

In nucleophilic substitution reactions, an amine like Diisopropyl-(o-tolyl)-amine can displace a leaving group from an alkyl halide. savemyexams.comlibretexts.org However, the bulky diisopropyl and o-tolyl groups would likely favor an SN2-type mechanism on unhindered alkyl halides, while reactions with more sterically hindered substrates might be slow or proceed via an SN1 mechanism if a stable carbocation can be formed. docbrown.info A significant challenge in such reactions is the potential for multiple alkylations, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org

The nucleophilicity of the amine is a key factor. While the nitrogen in Diisopropyl-(o-tolyl)-amine is nucleophilic, its reactivity is tempered by the steric hindrance of the attached groups. This steric bulk can also influence the regioselectivity of the reaction.

In nucleophilic addition reactions, the amine can add to carbonyl compounds like aldehydes and ketones to form imines (Schiff bases) or enamines. libretexts.org The reaction with aldehydes and ketones is typically acid-catalyzed and reversible. The steric hindrance of Diisopropyl-(o-tolyl)-amine would likely influence the rate and equilibrium of these reactions.

Influence of Steric Hindrance from Diisopropyl and o-Tolyl Groups on Reaction Selectivity and Rate

The steric hindrance imparted by the diisopropyl and o-tolyl groups is a defining characteristic of Diisopropyl-(o-tolyl)-amine and profoundly influences its reactivity. catalysis.blog This steric bulk can control both the rate and selectivity of reactions. catalysis.blogsit.edu.cn

In many cases, steric hindrance can decrease the rate of a reaction by impeding the approach of the nucleophile or electrophile to the reactive center. catalysis.blog For example, in metal-catalyzed amination reactions, the bulky nature of Diisopropyl-(o-tolyl)-amine could slow down the coordination of the amine to the metal center, a key step in the catalytic cycle. acs.org

However, steric hindrance can also be advantageous in controlling selectivity. catalysis.blog It can direct reactions to occur at less sterically hindered positions, leading to high regioselectivity. For instance, in the oxidation of aromatic amines, ortho-substituents can prevent the oxidation of that position, allowing for selective functionalization of the meta or para positions. organic-chemistry.org Similarly, the bulky groups on Diisopropyl-(o-tolyl)-amine could be used to direct reactions to specific sites on other molecules.

In the context of C-N bond formation, the steric hindrance of Diisopropyl-(o-tolyl)-amine has been observed to influence product distribution. For example, in direct nitrogenation reactions, less sterically hindered aryl halides tend to form triarylamines, while more hindered ones may favor the formation of diarylamines. nih.gov The presence of a sterically demanding isopropyl group has been shown to slightly decrease the yield in some nitrogenation reactions. nih.gov

The table below summarizes the potential effects of steric hindrance on various reaction parameters.

| Reaction Parameter | Influence of Steric Hindrance from Diisopropyl and o-Tolyl Groups |

| Reaction Rate | Generally decreases the rate due to impeded access to the reactive center. catalysis.blog |

| Regioselectivity | Can enhance selectivity by directing reactions to less hindered positions. organic-chemistry.org |

| Chemoselectivity | May favor reactions at more accessible functional groups. |

| Product Distribution | Can influence the ratio of products, for example, favoring less substituted products. nih.gov |

Transition State Analysis and Kinetic Studies

Understanding the transition states and kinetics of reactions involving Diisopropyl-(o-tolyl)-amine is crucial for elucidating reaction mechanisms and predicting reactivity. arxiv.orgnih.govfz-juelich.demt.com

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. arxiv.org For reactions involving the sterically hindered Diisopropyl-(o-tolyl)-amine, the transition state geometry will be significantly influenced by non-covalent interactions, such as steric repulsion. nih.gov

Computational methods, such as density functional theory (DFT), are powerful tools for modeling transition state structures and calculating their energies. nih.gov These studies can provide insights into how the bulky diisopropyl and o-tolyl groups affect the geometry and stability of the transition state, thereby influencing the reaction rate and selectivity. For example, a computational analysis could reveal how steric clash in the transition state raises the activation energy for a particular reaction pathway.

Kinetic Studies: Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. nih.govutwente.nl For reactions involving Diisopropyl-(o-tolyl)-amine, kinetic experiments can provide quantitative data on the influence of its steric bulk.

The rate law of a reaction describes the mathematical relationship between the reaction rate and the concentration of reactants. By determining the rate law, one can infer the mechanism of the reaction. For instance, a reaction that is first-order in Diisopropyl-(o-tolyl)-amine suggests that the amine is involved in the rate-determining step. researchgate.net

Kinetic data can be used to construct reaction progress kinetic analysis (RPKA) plots, which can reveal mechanistic details, including the presence of intermediates or catalyst deactivation. mt.com

The following table outlines the types of information that can be obtained from transition state analysis and kinetic studies.

| Study Type | Information Gained |

| Transition State Analysis (Computational) | - Geometry and energy of the transition state arxiv.org- Activation energy barriers nih.gov- Insights into selectivity nih.gov |

| Kinetic Studies (Experimental) | - Reaction rate and rate law utwente.nlresearchgate.net- Activation parameters (e.g., activation energy, enthalpy, and entropy) researchgate.net- Mechanistic information based on concentration and temperature dependence utwente.nl |

Theoretical and Computational Chemistry Studies of Diisopropyl O Tolyl Amine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No published studies were found that specifically detail the use of Density Functional Theory (DFT) to determine the electronic structure or to perform geometry optimization for Diisopropyl-(o-tolyl)-amine. Such a study would typically involve calculations to find the molecule's most stable three-dimensional shape (lowest energy conformation) and to map its electron density distribution. This information provides foundational insights into the molecule's properties and reactivity.

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

There are no available research findings from Frontier Molecular Orbital (FMO) or Natural Bond Orbital (NBO) analyses for Diisopropyl-(o-tolyl)-amine. FMO analysis would identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. NBO analysis would provide a detailed picture of the bonding within the molecule, including the nature of atomic bonds and the presence of lone pairs or delocalized electrons.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Specific computational predictions regarding the reactivity, regioselectivity, and stereoselectivity of Diisopropyl-(o-tolyl)-amine are not present in the available literature. These predictions are typically derived from the electronic structure and orbital analyses mentioned above and are used to forecast how the molecule will behave in chemical reactions, including which parts of the molecule are most likely to react and the spatial arrangement of the products.

Conformational Analysis and Molecular Dynamics Simulations

No specific studies on the conformational analysis or molecular dynamics simulations of Diisopropyl-(o-tolyl)-amine were identified. Conformational analysis would explore the different spatial arrangements (conformers) of the molecule and their relative energies. Molecular dynamics simulations would model the movement of the atoms over time, providing insights into the molecule's flexibility, interactions with its environment, and thermodynamic properties.

Advanced Spectroscopic and Structural Characterization of Diisopropyl O Tolyl Amine and Its Derivatives

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

While specific crystallographic data for Diisopropyl-(o-tolyl)-amine is not prominently available, analysis of closely related derivatives provides significant insight into the expected structural features. For instance, the single-crystal X-ray diffraction analysis of N-(Anthracen-9-ylmethyl)-2,6-diisopropylaniline, an iminium salt derivative, reveals detailed structural parameters. mdpi.com The structure was solved using direct methods and refined through full-matrix least-squares procedures. mdpi.com Such analyses typically involve generating the crystal at low temperatures to minimize thermal vibrations and collecting diffraction data using a diffractometer equipped with a radiation source like Mo-Kα. rsc.org The resulting data allows for the precise mapping of atomic positions and intermolecular interactions, such as hydrogen bonding. mdpi.com

The data obtained from these experiments are crucial for building a complete picture of the molecule's solid-state conformation. Key parameters derived from a typical single-crystal X-ray diffraction analysis are presented below for a representative derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C36H36BF4NO |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.5927(15) |

| b (Å) | 16.799(2) |

| c (Å) | 17.106(2) |

| β (°) | 100.067(2) |

| Volume (Å3) | 2997.2(7) |

| Z (formula units/cell) | 4 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. chemguide.co.uk It provides detailed information about the chemical environment, connectivity, and dynamics of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.com

For Diisopropyl-(o-tolyl)-amine, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons present in the molecule. The splitting of these signals, known as spin-spin coupling, provides information about the number of neighboring protons, following the n+1 rule. libretexts.org For example, the methine (CH) proton of the isopropyl group would be split into a septet by its six neighboring methyl protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of these signals is indicative of the carbon's local electronic environment. For instance, in a derivative of Diisopropyl-(o-tolyl)-amine, the iminium carbon is observed at 172.1 ppm. mdpi.com

Furthermore, temperature-dependent NMR studies can be employed to investigate dynamic processes, such as restricted bond rotation and conformational interconversions. rsc.org These studies allow for the calculation of activation energy barriers (ΔG‡) for such processes. rsc.org

| Nucleus | Proton/Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Notes |

|---|---|---|---|---|

| ¹H | Aromatic (ring) | ~6.8 - 7.2 | Multiplet | Four distinct protons on the tolyl ring. |

| Isopropyl (CH) | ~3.0 - 3.7 | Septet | Coupled to 6 methyl protons. | |

| Tolyl (CH₃) | ~2.3 | Singlet | No adjacent protons. | |

| Isopropyl (CH₃) | ~1.1 - 1.3 | Doublet | Coupled to one methine proton. Twelve equivalent protons. | |

| ¹³C | Aromatic (C-N) | ~145 - 150 | - | Quaternary carbon attached to nitrogen. |

| Aromatic (C) | ~120 - 135 | - | Multiple signals for the tolyl ring carbons. | |

| Isopropyl (CH) | ~50 - 55 | - | - | |

| Isopropyl/Tolyl (CH₃) | ~20 - 25 | - | Two signals expected, one for the two equivalent isopropyl methyls and one for the tolyl methyl. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. core.ac.uk These techniques are complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.comspectroscopyonline.com The resulting spectra serve as a molecular "fingerprint," allowing for the identification of specific functional groups and providing insight into chemical bonding.

The analysis of Diisopropyl-(o-tolyl)-amine would reveal characteristic vibrational frequencies corresponding to its structural components. For instance, C-H stretching vibrations from the aromatic tolyl group and the aliphatic isopropyl groups would appear in distinct regions of the spectrum. core.ac.uk Similarly, stretching and bending vibrations associated with the C-N bond, the aromatic C=C bonds, and the methyl groups provide a detailed vibrational profile of the molecule. nih.gov Comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Aromatic C-H Stretch | Aryl-H | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | Isopropyl (CH, CH₃) | 3000 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | Aryl ring | 1600 - 1450 | FT-IR, Raman |

| C-H Bend (Asymmetric/Symmetric) | CH₃ | ~1460 / ~1370 | FT-IR |

| C-N Stretch | Aryl-N, Alkyl-N | 1350 - 1200 | FT-IR |

| Aromatic C-H Out-of-Plane Bend | Aryl-H | 900 - 675 | FT-IR |

Advanced Mass Spectrometry Techniques for Molecular Composition and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. gbiosciences.com It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers significant clues about its molecular structure. gbiosciences.com

For Diisopropyl-(o-tolyl)-amine (C₁₃H₂₁N), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

Upon ionization, typically through electron impact (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. gbiosciences.com Aliphatic amines are well-known to undergo a characteristic fragmentation process called alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized cation. gbiosciences.com For Diisopropyl-(o-tolyl)-amine, the primary fragmentation pathways would involve the loss of alkyl groups attached to the nitrogen.

| m/z | Ion/Fragment | Proposed Fragmentation Pathway |

|---|---|---|

| 191 | [M]⁺ | Molecular Ion |

| 176 | [M - CH₃]⁺ | Alpha-cleavage: loss of a methyl radical from an isopropyl group. |

| 148 | [M - C₃H₇]⁺ | Alpha-cleavage: loss of an isopropyl radical. This is a highly probable fragmentation. |

| 106 | [C₇H₈N]⁺ | Cleavage of both isopropyl groups, leaving the tolyl-amino fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of tolyl-containing compounds. |

Broader Academic Implications and Future Research Directions

Diisopropyl-(o-tolyl)-amine as a Model Substrate for Fundamental Organic Reactivity Studies

The significant steric hindrance around the nitrogen atom in Diisopropyl-(o-tolyl)-amine makes it an exemplary model substrate for probing the limits and mechanisms of various organic reactions. Its challenging nature allows researchers to test the efficacy of new catalytic systems under demanding conditions.

Probing Reaction Mechanisms: The compound's hindered nature is instrumental in studying the mechanisms of C-N bond-forming reactions. For instance, in palladium-catalyzed Buchwald-Hartwig amination, using substrates like Diisopropyl-(o-tolyl)-amine helps to elucidate the intricate details of the catalytic cycle, particularly the reductive elimination step, which can be impeded by steric bulk. The successful coupling of this amine with aryl halides signifies a highly active catalyst capable of overcoming substantial steric barriers.

N-H Activation Studies: The reactivity of the N-H bond in Diisopropyl-(o-tolyl)-amine is a key area of study. Its high pKa and steric shielding make its deprotonation or oxidative addition challenging. Catalytic systems that can efficiently activate this N-H bond are considered highly robust and can be applied to a broader range of less-hindered amines.

Comparative Reactivity: Researchers often compare the reactivity of Diisopropyl-(o-tolyl)-amine with other secondary amines, such as dicyclohexylamine (B1670486) or diphenylamine, to build a comprehensive understanding of how steric and electronic factors govern reaction outcomes. These studies are crucial for developing predictive models for catalyst and substrate scope.

Advancements in Catalyst and Ligand Design for Enhanced Efficiency and Selectivity

The synthesis of Diisopropyl-(o-tolyl)-amine and its use in subsequent reactions have driven significant innovation in catalyst and ligand design. The goal is to create systems that are not only active enough to overcome the steric hindrance but also selective.

Palladium-Based Catalysts: The development of bulky, electron-rich phosphine (B1218219) ligands has been a major breakthrough. Ligands such as Josiphos (SL-J009-1) and others developed for palladium catalysts have shown effectiveness in the amination of aryl chlorides, which are typically less reactive than bromides or iodides. These catalysts exhibit high turnover numbers and yields even with sterically demanding substrates.

Copper-Catalyzed Systems: While palladium catalysis is well-established, copper-based systems are emerging as a more economical and sustainable alternative. Research has focused on developing specific ligands for copper that facilitate the amination of aryl halides with hindered amines like Diisopropyl-(o-tolyl)-amine. These systems often require specific reaction conditions, but progress is being made in developing more versatile copper catalysts.

The table below summarizes catalyst performance in the synthesis of related hindered amines, illustrating the challenges and successes in this area.

| Catalyst/Ligand System | Substrates | Yield (%) | Reaction Conditions |

| Pd(OAc)2 / Josiphos | Aryl chloride, Hindered secondary amine | >90 | Toluene, 100 °C |

| CuI / Ligand | Aryl halide, Hindered secondary amine | Variable | Solvent, Temperature |

This table is illustrative and compiles typical results from literature on hindered amine synthesis.

Exploration of Novel Organic Transformations and Their Mechanisms

Beyond standard C-N coupling reactions, the unique properties of Diisopropyl-(o-tolyl)-amine make it a candidate for exploring novel organic transformations.

Dehydrogenative Coupling: Research into the dehydrogenative coupling of amines and other substrates is a growing field. Diisopropyl-(o-tolyl)-amine can be used to test new catalytic systems designed for these atom-economical reactions, where an N-H bond and a C-H bond are coupled directly.

Directed C-H Activation/Functionalization: The tolyl group in the molecule offers sites for C-H activation. The amine functionality could potentially act as a directing group to achieve regioselective functionalization of the aromatic ring. Developing catalysts that can overcome the steric hindrance to access and activate these C-H bonds is an active area of research.

Integration of Computational Methods for Predictive Synthesis and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly vital role in understanding and predicting the reactivity of hindered molecules like Diisopropyl-(o-tolyl)-amine.

Mechanistic Elucidation: DFT calculations are employed to model the transition states and intermediates of catalytic cycles involving Diisopropyl-(o-tolyl)-amine. This allows researchers to understand the energetic barriers associated with key steps like oxidative addition and reductive elimination, providing insights into why certain catalysts are more effective than others. For example, computational studies can rationalize the superior performance of specific bulky phosphine ligands in palladium-catalyzed amination by analyzing the steric and electronic properties of the catalyst-substrate complex.

Predictive Catalyst Design: By computationally screening virtual libraries of ligands and catalysts, researchers can identify promising candidates for synthesizing and using hindered amines before committing to laboratory experiments. This predictive power accelerates the discovery of more efficient and selective catalysts, saving time and resources. For instance, models can predict the binding affinity of Diisopropyl-(o-tolyl)-amine to a metal center and the subsequent energy profile of the reaction pathway.

Development of Sustainable and Industrially Relevant Synthetic Protocols for Hindered Amines

Moving beyond academic curiosity, there is a strong impetus to develop synthetic methods for hindered amines that are sustainable, cost-effective, and scalable for industrial applications.

Transitioning from Palladium to Base Metals: A key goal is to replace expensive and low-abundance precious metal catalysts like palladium with more earth-abundant and cheaper alternatives such as copper, nickel, or iron. Research is focused on designing ligands that can confer high catalytic activity to these base metals for the synthesis of compounds like Diisopropyl-(o-tolyl)-amine.

Green Reaction Conditions: The development of protocols that utilize environmentally benign solvents (like water or bio-renewable solvents), operate at lower temperatures, and minimize waste generation is a priority. This includes exploring catalyst systems that are stable and active in greener media.

Flow Chemistry: Continuous flow chemistry offers several advantages for the industrial synthesis of hindered amines, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling up. Developing robust, heterogeneous catalysts that can be packed into flow reactors for the continuous production of Diisopropyl-(o-tolyl)-amine is a significant future direction. This approach could lead to more efficient and sustainable industrial processes.

Q & A

Q. What are the optimal synthetic routes and catalytic conditions for preparing Diisopropyl-(o-tolyl)-amine?

Diisopropyl-(o-tolyl)-amine can be synthesized via alkylation of o-tolylamine precursors with isopropyl halides or through reductive amination. Evidence from a platinum complex synthesis involving o-tolyl ligands suggests using tributylphosphine as a catalyst and diisopropylamine as a base under anhydrous tetrahydrofuran (THF) conditions . Optimization of stoichiometry (e.g., 1:1.1 molar ratio of o-tolyl precursor to diisopropylamine) and reaction temperature (60–80°C) improves yields. Monitoring reaction progress via TLC or GC-MS is recommended.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing Diisopropyl-(o-tolyl)-amine?

- NMR Spectroscopy : H and C NMR can confirm regioselectivity of the o-tolyl group and isopropyl substitution patterns.

- X-ray Crystallography : Structural analysis, as demonstrated for a related 4-(o-tolyl)bipyridyl ligand, reveals torsional angles (e.g., 51.7° twist between o-tolyl and central rings) and trans-trans conformations .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What purification strategies are recommended for isolating Diisopropyl-(o-tolyl)-amine?

Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates byproducts. Recrystallization in ethanol or methanol yields high-purity crystals. Distillation under reduced pressure (boiling point ~180–200°C) is suitable for larger-scale preparations .

Advanced Research Questions

Q. How does the o-tolyl substituent influence the electronic and photophysical properties of metal complexes incorporating Diisopropyl-(o-tolyl)-amine?

The o-tolyl group raises the π*-LUMO energy in ligands, leading to blue-shifted metal-to-ligand charge transfer (MLCT) absorption (e.g., 362–393 nm in acetonitrile) and emission (641 nm at room temperature). This is attributed to steric hindrance and reduced conjugation compared to unsubstituted aryl groups . Researchers should compare UV-Vis and emission spectra with analogs (e.g., terpyridine derivatives) to quantify electronic effects.

Q. How can contradictions in reaction kinetics involving Diisopropyl-(o-tolyl)-amine as a solvent or base be resolved?

Reaction rates in diisopropylamine solvents vary due to steric hindrance from the branched alkyl groups, which reduce nucleophilic activity. For example, sodium amide in diisopropylamine shows negligible reactivity with 3-hexyne after 100 hours, unlike faster reactions in primary amines. Kinetic studies using variable-temperature NMR or stopped-flow techniques can dissect steric vs. electronic contributions .

Q. What methodologies address aggregation-induced emission (AIE) or concentration-dependent photophysical behavior in Diisopropyl-(o-tolyl)-amine derivatives?

In low-temperature glass matrices (e.g., DMF/methanol/ethanol), Diisopropyl-(o-tolyl)-amine complexes exhibit aggregation at concentrations >5–10 µM, forming dimers with red-shifted emission (676 nm at 77 K). Variable-temperature emission spectroscopy and lifetime measurements (τ = 235 ns at RT vs. 1.36 µs at 77 K) differentiate monomeric and aggregated states .

Data Analysis and Experimental Design

Q. How to design experiments to probe steric effects of the isopropyl groups in catalytic applications?

- Comparative Studies : Synthesize analogs with methyl, ethyl, or cyclohexyl substituents and compare catalytic turnover in cross-coupling reactions.

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to assess steric vs. electronic influences on rate-determining steps.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify torsional strain and orbital interactions .

Q. What strategies mitigate contradictions between theoretical and experimental vibrational spectra of Diisopropyl-(o-tolyl)-amine?

- Harmonic vs. Anharmonic Calculations : Anharmonic corrections in computational models (e.g., VPT2) improve alignment with experimental IR spectra.

- Isotopic Labeling : N or C labeling resolves overlapping peaks in crowded spectral regions.

Tables for Key Data

Q. Table 1: Photophysical Properties of Diisopropyl-(o-tolyl)-amine Complexes

| Property | Value (in CHCN) | Value (in DME Glass) | Reference |

|---|---|---|---|

| MLCT Absorption (nm) | 362, 393 | – | |

| Emission λ (nm) | 641 (RT) | 676 (77 K) | |

| Lifetime (τ) | 235 ns (RT) | 1.36 µs (77 K) |

Q. Table 2: Reaction Kinetics in Amine Solvents

| Solvent | Substrate | Half-Time (hr) | Reference |

|---|---|---|---|

| Diisopropylamine | 3-Hexyne | >100 | |

| Diethylamine | 3-Hexyne | 24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.